molecular formula C20H21N5O4 B2577335 benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887462-67-1

benzyl 2-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2577335
CAS RN: 887462-67-1
M. Wt: 395.419
InChI Key: AITUZAWLSJGHON-UHFFFAOYSA-N
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Description

The compound is a benzyl ester of a complex imidazole derivative. Imidazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . The benzyl group is a common functional group in organic chemistry, consisting of a phenyl ring attached to a CH2 group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, and it is likely to contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The imidazole ring, for example, is known to participate in various chemical reactions, including nucleophilic substitutions and oxidations . The benzyl group could also potentially undergo reactions at the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, imidazoles are generally polar due to the presence of nitrogen atoms and can participate in hydrogen bonding .

Scientific Research Applications

Novel Syntheses and Chemical Properties

  • Synthesis of Novel Derivatives : A study detailed the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving similar complex molecules. These derivatives were prepared in good to excellent yields, showcasing the versatility of such compounds in synthesizing new chemical entities with potential biological activities (Goli-Garmroodi et al., 2015).

  • Antitumor Activities : Another research explored the synthesis of pyrazole, thiophene, pyridine, and coumarin derivatives from related molecules, with several compounds exhibiting significant antitumor activities against various cancer cell lines. This underscores the potential of utilizing such chemical frameworks in developing new anticancer agents (Mohareb & Gamaan, 2018).

  • Catalytic Properties in Hydrolytic Cleavage : Research on imidazolium-bridged cyclodextrin dimers, including compounds with similar structural motifs, revealed their catalytic efficacy in the hydrolytic cleavage of p-nitrophenyl alkanoates. These findings highlight the application of such molecules in catalysis and chemical transformations (Luo et al., 2010).

  • Antioxidant Activities : A study synthesized new 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, demonstrating strong in vitro antioxidant properties. This suggests that compounds with complex imidazole derivatives can serve as potent antioxidants, which might be beneficial in combating oxidative stress-related diseases (Alp et al., 2015).

  • Local Anesthetic Effects : Functionalized imidazole derivatives were synthesized and evaluated for their local anesthetic effects, revealing some derivatives to have significant activity compared to standard drugs. This research opens avenues for the development of new anesthetic agents using complex imidazole derivatives (Ran, Li, & Zhang, 2015).

  • Antimicrobial Agents : The synthesis of novel benzimidazole–oxadiazole hybrid molecules showcased promising antimicrobial and anti-tubercular activities. Such studies indicate the potential of these compounds in addressing antibiotic resistance and tuberculosis (Shruthi et al., 2016).

Mechanism of Action

Future Directions

The study of complex imidazole derivatives like this one could potentially lead to the development of new pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

benzyl 2-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-4-23-13(2)10-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-15(26)29-12-14-8-6-5-7-9-14/h5-10H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITUZAWLSJGHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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